molecular formula C11H14Br2 B14461769 1-Bromo-4-(4-bromo-2-methylbutyl)benzene CAS No. 67386-74-7

1-Bromo-4-(4-bromo-2-methylbutyl)benzene

Cat. No.: B14461769
CAS No.: 67386-74-7
M. Wt: 306.04 g/mol
InChI Key: DPMUOVKWQCUHKF-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-bromo-2-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromine atom and a 4-bromo-2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene typically involves the bromination of 4-(4-bromo-2-methylbutyl)benzene. The reaction is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br₂/FeBr₃ or Br₂/AlCl₃

    Lithium-Bromide Exchange: n-Butyllithium or tert-Butyllithium at low temperatures (0°C)

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives

    Oxidation: Formation of alcohols or carboxylic acids

    Reduction: Formation of alkanes

Scientific Research Applications

1-Bromo-4-(4-bromo-2-methylbutyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring act as electrophiles, facilitating the formation of intermediates that can undergo further chemical transformations. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .

Comparison with Similar Compounds

  • 1-Bromo-4-methylbenzene (p-Bromotoluene)
  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-4-methoxybenzene (p-Bromoanisole)
  • 1-(Bromomethyl)-4-methylbenzene (p-Xylyl bromide)

Comparison: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene is unique due to the presence of both a bromine atom and a 4-bromo-2-methylbutyl group on the benzene ring. This dual substitution imparts distinct chemical properties, making it more reactive in certain substitution and exchange reactions compared to its simpler analogs .

Properties

CAS No.

67386-74-7

Molecular Formula

C11H14Br2

Molecular Weight

306.04 g/mol

IUPAC Name

1-bromo-4-(4-bromo-2-methylbutyl)benzene

InChI

InChI=1S/C11H14Br2/c1-9(6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9H,6-8H2,1H3

InChI Key

DPMUOVKWQCUHKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)CC1=CC=C(C=C1)Br

Origin of Product

United States

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